Cas no 146404-38-8 (Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-)

Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]- structure
146404-38-8 structure
Nome del prodotto:Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-
Numero CAS:146404-38-8
MF:C21H19N5O6S
MW:469.470463037491
CID:142832
PubChem ID:3073114

Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-(acetyloxy)-5-[2-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-
    • 2-acetyloxy-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
    • 2-(acetyloxy)-5-[(E)-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid
    • Disalazine
    • VUFB-17259
    • AKOS024424383
    • 2-(Acetyloxy)-5-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)azo)benzoic acid
    • 146404-38-8
    • Benzoic acid, 2-(acetyloxy)-5-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulfonyl)phenyl)azo)-
    • 2-(acetyloxy)-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid
    • PD162678
    • 2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid
    • Inchi: InChI=1S/C21H19N5O6S/c1-12-10-13(2)23-21(22-12)26-33(30,31)17-7-4-15(5-8-17)24-25-16-6-9-19(32-14(3)27)18(11-16)20(28)29/h4-11H,1-3H3,(H,28,29)(H,22,23,26)/b25-24+
    • Chiave InChI: ASLYKDBHQZVPHW-OCOZRVBESA-N
    • Sorrisi: C(OC1C=CC(/N=N/C2C=CC(S(NC3N=C(C)C=C(C)N=3)(=O)=O)=CC=2)=CC=1C(O)=O)(=O)C

Proprietà calcolate

  • Massa esatta: 469.10577
  • Massa monoisotopica: 469.10560452g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 8
  • Complessità: 814
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 169Ų
  • XLogP3: 2.9

Proprietà sperimentali

  • PSA: 160.27
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD